

Comparative NMR Analysis of 4-(n-Butoxy)benzenesulfonyl Chloride and its Homologues

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Compound of Interest

Compound Name: 4-(n-Butoxy)benzenesulfonyl chloride

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A detailed guide for researchers, scientists, and drug development professionals on the characterization of **4-(n-Butoxy)benzenesulfonyl chloride** and its derivatives by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of their spectral data, detailed experimental protocols for their synthesis and NMR analysis, and visual aids to understand their structural relationships.

This publication presents a comprehensive comparison of the ^1H and ^{13}C NMR spectral data for a series of 4-alkoxybenzenesulfonyl chlorides, with a primary focus on the n-butoxy derivative. Understanding the subtle shifts in NMR spectra across a homologous series is crucial for the unambiguous identification and characterization of these important synthetic intermediates. The data presented herein serves as a valuable reference for researchers engaged in the synthesis and development of novel compounds incorporating these moieties.

Comparative NMR Data

The following tables summarize the ^1H and ^{13}C NMR spectral data for 4-methoxybenzenesulfonyl chloride, 4-ethoxybenzenesulfonyl chloride, and **4-(n-butoxy)benzenesulfonyl chloride**. All chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ^1H NMR Spectral Data Comparison

Compound Name	Aromatic Protons (δ , ppm, multiplicity, J)	Alkoxy Protons (δ , ppm, multiplicity, J)
4-Methoxybenzenesulfonyl chloride	7.95 (d, J = 9.0, 2H), 7.08 (d, J = 9.0, 2H)	3.91 (s, 3H)
4-Ethoxybenzenesulfonyl chloride	7.93 (d, J = 8.9, 2H), 7.06 (d, J = 8.9, 2H)	4.18 (q, J = 7.0, 2H), 1.45 (t, J = 7.0, 3H)
4-(n-Butoxy)benzenesulfonyl chloride	7.92 (d, J = 8.9, 2H), 7.05 (d, J = 8.9, 2H)	4.11 (t, J = 6.5, 2H), 1.81 (quint, J = 6.7, 2H), 1.52 (sext, J = 7.4, 2H), 0.98 (t, J = 7.4, 3H)

Table 2: ^{13}C NMR Spectral Data Comparison

Compound Name	Aromatic Carbons (δ , ppm)	Alkoxy Carbons (δ , ppm)
4-Methoxybenzenesulfonyl chloride	165.0, 135.5, 130.3, 114.8	56.1
4-Ethoxybenzenesulfonyl chloride	164.3, 135.8, 130.2, 115.3	64.6, 14.5
4-(n-Butoxy)benzenesulfonyl chloride	164.4, 135.7, 130.1, 115.2	68.8, 30.9, 19.2, 13.8

Experimental Protocols

General Synthesis of 4-Alkoxybenzenesulfonyl Chlorides

A general procedure for the synthesis of 4-alkoxybenzenesulfonyl chlorides involves the chlorosulfonation of the corresponding alkoxybenzene.[\[1\]](#)

Materials:

- Alkoxybenzene (e.g., anisole, phenetole, n-butoxybenzene)

- Chlorosulfonic acid
- Dichloromethane (DCM)
- Sodium bicarbonate solution (saturated)
- Brine
- Anhydrous sodium sulfate

Procedure:

- The alkoxybenzene is dissolved in dichloromethane and cooled to -5 °C in an ice-salt bath.
- Chlorosulfonic acid is added dropwise to the stirred solution, maintaining the temperature below 0 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
- The reaction mixture is then carefully poured into ice water.
- The organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-alkoxybenzenesulfonyl chloride.
- Further purification can be achieved by recrystallization or column chromatography.

NMR Sample Preparation and Analysis

Materials:

- 4-Alkoxybenzenesulfonyl chloride derivative
- Deuterated chloroform (CDCl_3)
- NMR tubes

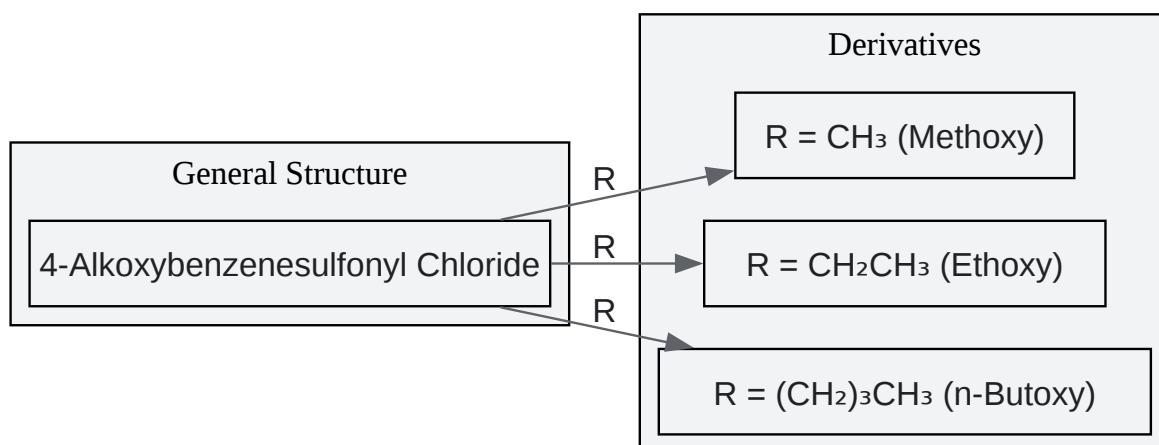
- NMR spectrometer (e.g., 400 MHz)

Procedure:

- Approximately 10-20 mg of the 4-alkoxybenzenesulfonyl chloride derivative is dissolved in approximately 0.6 mL of CDCl_3 in a clean, dry NMR tube.
- The sample is vortexed to ensure complete dissolution.
- ^1H and ^{13}C NMR spectra are acquired on a 400 MHz (or higher field) NMR spectrometer.
- The chemical shifts are referenced to the residual solvent peak of CDCl_3 (^1H : δ 7.26 ppm; ^{13}C : δ 77.16 ppm).

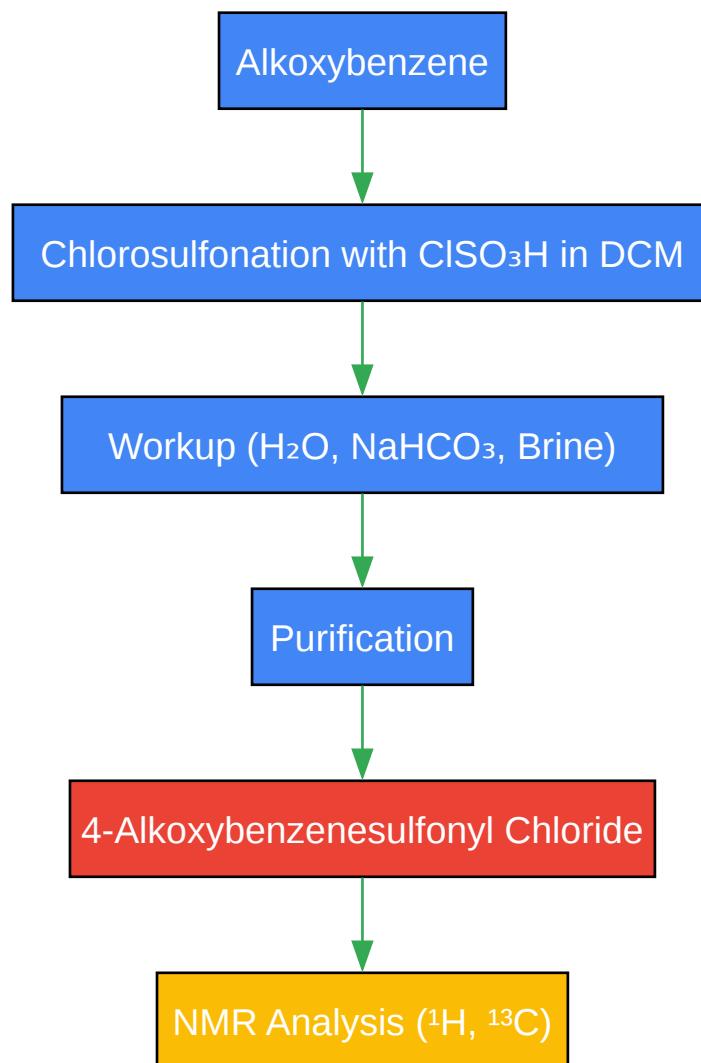
Visualizing Structural Relationships

The following diagrams illustrate the general structure of the compared compounds and the workflow for their synthesis and characterization.



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Caption: General structure of 4-alkoxybenzenesulfonyl chlorides and the specific alkoxy groups compared.



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Caption: Experimental workflow for the synthesis and NMR characterization of 4-alkoxybenzenesulfonyl chlorides.

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References

- 1. 4-Ethylbenzene-1-sulfonyl chloride(16712-69-9) ^{13}C NMR [m.chemicalbook.com]

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